2-Acetylbenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

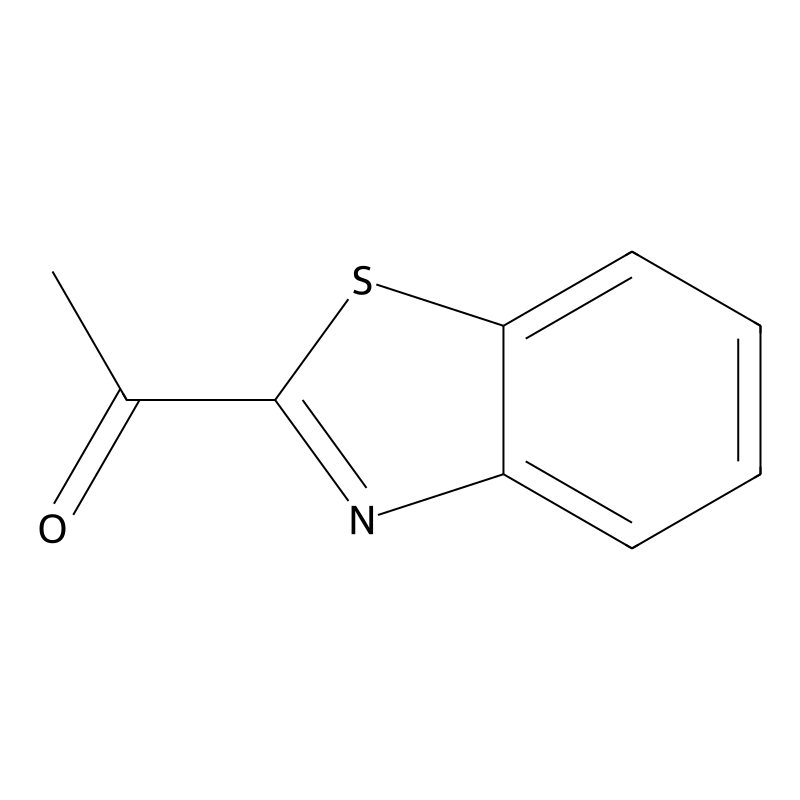

2-Acetylbenzothiazole has the molecular formula C9H7NOS and features both benzene and thiazole rings in its structure. This compound is known for its distinctive aromatic properties and is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in the thiazole ring . It appears as a yellow crystalline solid and is soluble in organic solvents.

There is no documented information on the specific mechanism of action of 2-Acetylbenzothiazole in biological systems.

Organic Synthesis:

- -ABT serves as a valuable building block in organic synthesis due to its reactive carbonyl and aromatic groups. Researchers have employed it for the synthesis of diverse heterocyclic compounds, including fused thiazoles, benzothiazoles, and thiadiazoles. These compounds exhibit various biological activities, making them promising candidates for drug discovery endeavors.

Medicinal Chemistry:

- The structural features of 2-ABT have attracted interest in medicinal chemistry due to their resemblance to known bioactive molecules. Studies have explored its potential as an anti-inflammatory and analgesic agent. Additionally, research suggests its ability to modulate various cellular processes, making it a potential candidate for the development of therapeutic agents for neurodegenerative diseases and cancer [, ].

Material Science:

- Recent research has investigated the potential of 2-ABT as a functional material. Studies have shown its ability to form self-assembled structures with unique optical and electronic properties. These properties hold promise for applications in organic electronics and sensor development.

Agricultural Science:

- Condensation Reactions: It can react with aldehydes to form condensation products. For instance, the reaction with 2-formylbenzothiazole yields various structural derivatives depending on the conditions used .

- Nucleophilic Acyl Substitution: Acyl radicals can displace substituents on the benzothiazole ring, leading to the formation of 2-acetylbenzothiazole under certain conditions .

- Oxidative Coupling: In some synthetic pathways, it can undergo oxidative coupling reactions facilitated by catalysts to produce more complex structures .

Research indicates that 2-acetylbenzothiazole exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various pathogens. Additionally, it may possess anti-inflammatory effects and has been investigated for its role in inhibiting certain cancer cell lines .

The synthesis of 2-acetylbenzothiazole can be achieved through several methods:

- Acetylation of Benzothiazoles: One common method involves the acetylation of benzothiazoles using acetic anhydride or acetyl chloride under acidic conditions. This process typically yields moderate to high yields of 2-acetylbenzothiazole.

- Iron-Catalyzed Reactions: Recent advancements include iron-catalyzed tandem oxidative coupling techniques that allow for the formation of benzothiazoles from simpler precursors under mild conditions .

- Microwave-Assisted Techniques: Microwave-assisted synthesis has also been employed to enhance reaction rates and yields in the preparation of this compound .

2-Acetylbenzothiazole finds utility in various fields:

- Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound in drug development.

- Agriculture: It may be used in agrochemical formulations for its antimicrobial properties.

- Dyes and Pigments: The compound is also explored in dye chemistry due to its vibrant color and stability.

Studies on the interactions of 2-acetylbenzothiazole with biological systems reveal insights into its mechanism of action. For instance, it has been shown to interact with specific enzymes and receptors, which could elucidate its pharmacological effects. Additionally, research into its binding affinities with various biomolecules provides a deeper understanding of its potential therapeutic applications .

Several compounds share structural similarities with 2-acetylbenzothiazole. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzothiazole | Contains only benzene and thiazole rings | Lacks the acetyl group; primarily used as a building block in synthesis. |

| 2-Mercaptobenzothiazole | Contains a thiol group | Exhibits different reactivity due to the presence of sulfur; used in medicinal chemistry. |

| 2-Acetylpyridine | Pyridine ring instead of thiazole | Displays different biological activity; often studied for its role in coordination chemistry. |

While these compounds share some structural elements with 2-acetylbenzothiazole, each possesses distinct functional groups that influence their reactivity and applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant